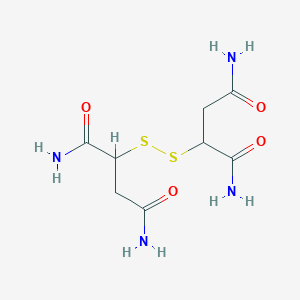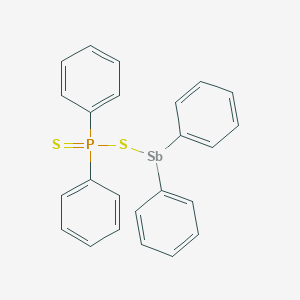
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Overview
Description
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine is a member of the benzodiazepine class of compounds, which are known for their psychoactive properties. This compound is structurally characterized by a benzodiazepine core with a chlorine atom at the 7-position, a fluorophenyl group at the 5-position, and a methylamino group at the 2-position. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties.
Mechanism of Action
Target of Action
The primary target of this compound is the GABA (A) Receptor . This receptor is a type of protein that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
The compound acts as a positive allosteric modulator at the GABA (A) Receptor . It binds to central benzodiazepine receptors which interact allosterically with GABA receptors . This interaction potentiates the effects of GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Biochemical Pathways
The compound affects the GABAergic pathway , enhancing the effect of GABA by increasing its affinity for its receptor. This leads to increased inhibitory effects of GABA on neuronal excitability, resulting in sedative, anxiolytic, and muscle relaxant effects .
Pharmacokinetics
The compound exhibits high bioavailability following oral administration . It is metabolized in the liver, primarily by the cytochrome P450 enzyme system . The metabolites are then excreted in the urine . The compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The compound’s action results in anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant effects . These effects are due to the enhanced inhibitory action of GABA on neuronal excitability, which leads to decreased anxiety, prevention of seizures, sedation, and relaxation of skeletal muscles .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the physiological state of the individual (such as age, sex, and health status), genetic factors (such as polymorphisms in the GABA (A) receptor or metabolic enzymes), and external factors (such as co-administration with other drugs or substances, and diet) .
Biochemical Analysis
Biochemical Properties
It is known that benzodiazepines interact with GABA receptors in the brain . This interaction enhances the effect of the neurotransmitter GABA, leading to sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Cellular Effects
The cellular effects of 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine are likely to be similar to those of other benzodiazepines. These compounds generally enhance the inhibitory effects of GABA in the central nervous system, leading to decreased neuronal excitability .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the GABA(A) receptor, a type of ligand-gated ion channel in the central nervous system . This binding enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which decreases its excitability .
Temporal Effects in Laboratory Settings
It is known that benzodiazepines generally have a rapid onset of action, with effects typically observed within 30 minutes to an hour after administration .
Dosage Effects in Animal Models
It is known that the effects of benzodiazepines are dose-dependent, with higher doses leading to more pronounced sedative and anxiolytic effects .
Metabolic Pathways
Benzodiazepines are generally metabolized in the liver by cytochrome P450 enzymes .
Transport and Distribution
Benzodiazepines are lipophilic and are known to distribute widely throughout the body, including crossing the blood-brain barrier .
Subcellular Localization
Given its lipophilic nature and its mechanism of action, it is likely to be found in high concentrations in the cell membrane where the GABA(A) receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-5-chlorobenzophenone, which is obtained by the reaction of 2-amino-5-chlorobenzoyl chloride with fluorobenzene.
Cyclization: The intermediate is then subjected to cyclization using a suitable base, such as sodium ethoxide, to form the benzodiazepine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzodiazepine ring, potentially converting it to dihydro derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N-oxides of the methylamino group.
Reduction: Dihydro derivatives of the benzodiazepine ring.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptor.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizure disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties but lacks the fluorophenyl group.
Alprazolam: Contains a triazole ring fused to the benzodiazepine core, offering different pharmacokinetic properties.
Lorazepam: Similar structure but with a hydroxyl group at the 3-position, affecting its metabolism and duration of action.
Uniqueness: 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine is unique due to the presence of both the chlorine and fluorophenyl groups, which contribute to its distinct pharmacological profile and receptor binding affinity. This makes it a valuable compound for both therapeutic applications and scientific research.
Properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIKXSRZGPORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574275 | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59467-61-7 | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














